molecular formula C9H11ClN4 B1458867 (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1384431-41-7

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B1458867
CAS No.: 1384431-41-7
M. Wt: 210.66 g/mol
InChI Key: YSJCRPQLOKWYCM-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic processes, highlighting its potential as a biochemical tool for studying enzyme function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can modulate the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis. Additionally, this compound has been observed to affect gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and degradation profile must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without adverse outcomes. At higher doses, toxic effects can be observed, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biochemical effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJCRPQLOKWYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-41-7
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.